![molecular formula C6H10O3 B158675 Ethyl 4-oxobutanoate CAS No. 10138-10-0](/img/structure/B158675.png)
Ethyl 4-oxobutanoate
Overview
Description
It is a versatile compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . This compound is widely used in organic synthesis due to its reactivity and functional groups.
Mechanism of Action
Target of Action
Ethyl 4-oxobutanoate, also known as ethyl 3-formylpropionate , is a carboxylic ester obtained by the formal condensation of the carboxy group of succinic semialdehyde with ethanol . It primarily targets enzymes such as carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) . These enzymes play a crucial role in the biotransformation of this compound into other compounds .
Mode of Action
The compound interacts with its targets through a process known as bioreduction . This process involves the highly stereoselective reduction of this compound under mild conditions . The enolate ion of this compound acts as a nucleophile and reacts with an electrophilic alkyl halide in an SN2 reaction, displacing the leaving group by backside attack .
Biochemical Pathways
The bioreduction of this compound leads to the formation of optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) . This compound is a useful chiral building block for the synthesis of pharmaceuticals . The process involves the transformation of this compound into ®-CHBE via a highly efficient bioreduction process .
Result of Action
The result of the action of this compound is the production of ®-CHBE . This compound is a key chiral precursor of enantiopure intermediates for synthesizing cholesterol-lowering hydroxymethylglutaryl-CoA reductase inhibitors .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, at pH 7.0 and 30 °C, the kinetic constants Km and kcat of this compound were found to be 20.9 mM and 56.1 s−1, respectively . Additionally, the presence of certain substances, such as Ni2+ and glucose, can enhance the bioreduction process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-oxobutanoate can be synthesized through various methods. One common method involves the reaction of ethyl 4-pentenoate with ozone in dichloromethane at -78°C, followed by treatment with triphenylphosphine . Another method involves the alkylation of enolate ions, where ethyl acetoacetate is converted into its enolate ion by reaction with sodium ethoxide in ethanol, followed by alkylation with an alkyl halide .
Industrial Production Methods: In industrial settings, this compound is typically produced through the esterification of succinic semialdehyde with ethanol. This process involves the use of acid catalysts to facilitate the reaction and achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and strong bases like sodium hydride are commonly employed.
Major Products:
Oxidation: Succinic acid.
Reduction: 4-hydroxybutanoic acid or 4-hydroxybutanal.
Substitution: Various substituted esters depending on the alkyl halide used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Ethyl 4-oxobutanoate serves as a key intermediate in the synthesis of various organic compounds. It is utilized in the production of:
- β-keto esters : These compounds are vital in synthesizing pharmaceuticals and agrochemicals.
- Heterocyclic compounds : this compound is involved in synthesizing pyrimidines and other heterocycles, which have applications in drug development.
Reactions Involving this compound
The compound participates in several important chemical reactions:
Reaction Type | Products Formed |
---|---|
Oxidation | Carboxylic acids or ketones |
Reduction | Alcohols |
Substitution | Substituted esters or ketones |
These reactions highlight its importance as a building block in organic chemistry.
Biological Applications
Antimicrobial and Anticancer Properties
Recent studies have investigated the biological activities of this compound. Its derivatives have shown promise in:
- Antimicrobial activity : Various derivatives exhibit effectiveness against a range of bacterial strains.
- Cytotoxicity against cancer cells : Preliminary evaluations indicate that certain derivatives possess moderate cytotoxic activity against breast and colon cancer cell lines, with IC50 values suggesting potential as chemotherapeutic agents .
Medicinal Chemistry
Drug Development
This compound is explored as a potential drug candidate due to its ability to modulate biological pathways. Notable applications include:
- Neuroprotection : Compounds derived from this compound have been linked to neuroprotective effects in animal models, particularly in reducing neuroinflammation associated with neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory properties : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting therapeutic potential for inflammatory diseases .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is used for producing specialty chemicals and materials. Its applications include:
- Agrochemicals : It serves as a precursor for synthesizing herbicides and pesticides.
- Dyes and pigments : The compound's derivatives are employed in the formulation of various dyes used in textiles and coatings.
Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of this compound reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines, showcasing its potential for neuroprotective therapies.
Case Study 2: Anticancer Activity
Research evaluating the cytotoxic effects of this compound derivatives against cancer cell lines revealed promising results. The compounds exhibited moderate potency compared to established chemotherapeutics, indicating their potential role in cancer treatment strategies .
Comparison with Similar Compounds
Ethyl acetoacetate (ethyl 3-oxobutanoate): Similar in structure but has a different functional group arrangement.
Diethyl malonate: Another ester with similar reactivity but different applications.
Methyl 4-oxobutanoate: A methyl ester analog with similar chemical properties.
Uniqueness: this compound is unique due to its specific functional groups and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Biological Activity
Ethyl 4-oxobutanoate, a compound with the chemical formula C6H10O3, is of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by a four-carbon chain with a keto group. Its structure can be represented as follows:
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 100 |
2. Anticancer Activity
This compound has shown promise in anticancer research. It exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle progression.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 15 | Apoptosis induction |
HT-29 (colon cancer) | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as L-glucuronate reductase and Gluconate dehydrogenase, which are involved in critical metabolic pathways .
- Cellular Interaction : this compound may modulate receptor activity or alter signaling pathways that lead to physiological responses including inflammation reduction and apoptosis in cancer cells .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 μg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Efficacy
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a marked increase in apoptotic markers. Flow cytometry analysis demonstrated a significant shift in the cell population towards late-stage apoptosis, indicating its potential role in cancer therapy.
Properties
IUPAC Name |
ethyl 4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMPHCGACBODIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143879 | |
Record name | Ethyl 4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-10-0 | |
Record name | Butanoic acid, 4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10138-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-OXOBUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0592D2Y8Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl 4-oxobutanoate interact with Saccharomyces fermentati, and what are the downstream effects?
A1: While the exact mechanism of interaction isn't detailed in the provided research [, ], we know that Saccharomyces fermentati, a yeast species commonly used in fermentation processes, metabolizes this compound when grown as a film on a simulated sherry medium []. This metabolic process results in the production of various compounds, including diethyl succinate, ethyl 4-hydroxybutanoate, and 4-hydroxybutanoic acid lactone. Additionally, the yeast produces 2-phenylethanol, 2- and 3-methylbutanol, and trace amounts of other unidentified compounds []. This metabolic transformation highlights the yeast's ability to modify and utilize this compound as a substrate.
Q2: What is the structural characterization of this compound?
A2: Although the provided research [, ] doesn't explicitly detail the spectroscopic data for this compound, its molecular formula is C6H10O3, and its molecular weight is 130.14 g/mol. The compound is an ethyl ester with a ketone functional group on the butyrate chain.
Q3: Are there any analytical methods mentioned in the research used to study this compound and its metabolites?
A3: Yes, the research highlights the use of gas chromatography coupled with various detection techniques to analyze this compound and its metabolites []. Researchers used gas chromatography retention times to initially identify the compounds. Further structural confirmation was achieved using infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) []. These analytical techniques showcase a comprehensive approach to characterizing the metabolic products.
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